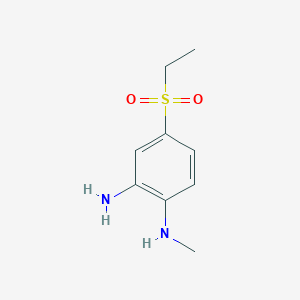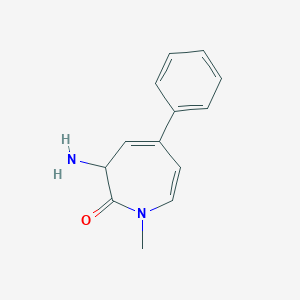![molecular formula C12H16BrNO B1399475 {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1044924-67-5](/img/structure/B1399475.png)
{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol
Overview
Description
“{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol” is a chemical compound with the CAS Number: 1044924-67-5 . It has a molecular weight of 270.17 . The IUPAC name for this compound is [1-(4-bromobenzyl)-3-pyrrolidinyl]methanol .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol” can be represented by the InChI Code: 1S/C12H16BrNO/c13-12-3-1-10(2-4-12)7-14-6-5-11(8-14)9-15/h1-4,11,15H,5-9H2 .
Physical And Chemical Properties Analysis
“{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol” has a storage temperature of 28°C .
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis of triprolidinium cations, where it contributes to the formation of complex molecular structures. The crystal structure of these compounds features interactions like N—H⋯O, O—H⋯O, and C—H⋯O, along with π–π interactions, indicating its utility in forming stable crystal structures (Dayananda et al., 2012).
Molecular Studies
- In a study by Ghelfi et al. (2003), compounds related to "{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol" were reacted with alkaline methoxide in methanol to produce 5-methoxylated 3-pyrrolin-2-ones, indicating its relevance in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Computational Chemistry
- A theoretical study conducted by Trivedi (2017) on a related compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, using DFT at B3LYP/6311+G (d, p) level, showcased the importance of such compounds in understanding the structure-activity relationship and identifying active sites through frontier orbital gap and molecular electrostatic potential map analysis (Trivedi, 2017).
Crystallography and Conformational Studies
- Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, similar in structural complexity to "{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol." These compounds were subjected to crystallographic and conformational analyses, further validated by DFT studies, highlighting the utility of such compounds in detailed molecular structure investigations (Huang et al., 2021).
Future Directions
Pyrrolidine compounds, such as “{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol”, have potential for further exploration in drug discovery due to their versatile scaffold . The design of new pyrrolidine compounds with different biological profiles can be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific information on “{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol”, it’s difficult to describe its exact mode of action. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have various biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-3-1-10(2-4-12)7-14-6-5-11(8-14)9-15/h1-4,11,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUOLNXCHCLIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



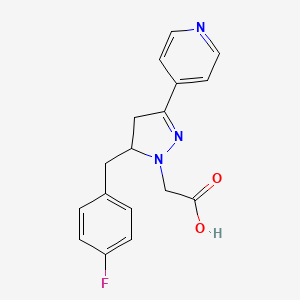
![(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B1399395.png)
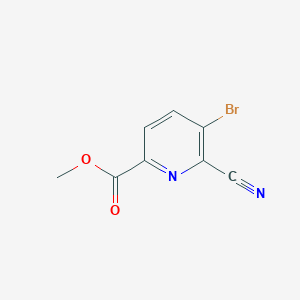
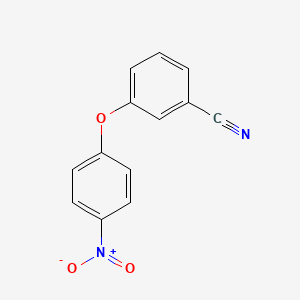

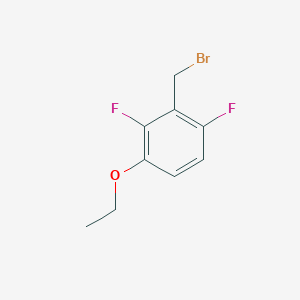
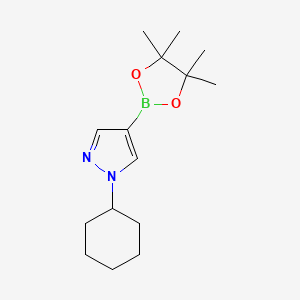
![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)
![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1399407.png)

